molecular formula C17H25NO3 B139515 (1-Benzoyl-pentyl)-carbamic acid tert-butyl ester CAS No. 138371-48-9

(1-Benzoyl-pentyl)-carbamic acid tert-butyl ester

Cat. No.: B139515
CAS No.: 138371-48-9
M. Wt: 291.4 g/mol
InChI Key: XHCQXIKVYLJZLB-UHFFFAOYSA-N
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Description

(1-Benzoyl-pentyl)-carbamic acid tert-butyl ester (CAS 138371-48-9) is a synthetic carbamate derivative with a molecular weight of 291.4 g/mol and a molecular formula of C17H25NO3 . This compound is characterized by a tert-butyl carbamate (Boc) group attached to a pentyl chain bearing a benzoyl substituent, a structure that places it in a class of intermediates widely utilized in medicinal chemistry for their stability and versatility in further functionalization . The Boc group serves as a critical protective moiety for amines, enabling selective reactions in multi-step syntheses, while the benzoyl-pentyl chain introduces distinct aromatic and hydrophobic properties that can influence biological activity, solubility, and binding interactions . In scientific research, this compound has prominent applications in antimicrobial development, where carbamate derivatives can act as potentiators to enhance the efficacy of existing antibiotics . Studies indicate that structural modifications to similar compounds can lead to significantly increased potency against bacterial strains such as Escherichia coli . Research has also explored its potential anti-cancer properties, with certain studies suggesting that related carbamate derivatives may inhibit specific proteases involved in cancer progression . Beyond medicinal chemistry, this compound can serve as a monomer in polymer synthesis, where its incorporation into polymer matrices has been shown to enhance mechanical strength and thermal stability . The mechanism of action is understood to involve hydrolysis, which cleaves the ester bond to release active amine and benzoic acid derivatives; these hydrolysis products are then able to exert their biological effects . From a synthetic standpoint, a foundational approach to preparing such compounds involves coupling reactions using reagents like Dicyclohexylcarbodiimide (DCC) . The Boc protecting group can be removed under acidic conditions, with aqueous phosphoric acid serving as an effective, environmentally benign reagent for deprotection . This compound is intended for research use only and is not approved for human or veterinary use.

Properties

IUPAC Name

tert-butyl N-(1-oxo-1-phenylhexan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-5-6-12-14(18-16(20)21-17(2,3)4)15(19)13-10-8-7-9-11-13/h7-11,14H,5-6,12H2,1-4H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCQXIKVYLJZLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)C1=CC=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501193528
Record name Carbamic acid, (1-benzoylpentyl)-, 1,1-dimethylethyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID501193528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138371-48-9
Record name Carbamic acid, (1-benzoylpentyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138371-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, (1-benzoylpentyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501193528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Coupling Reactions Using Dicyclohexylcarbodiimide (DCC)

A foundational approach involves the reaction of Boc-protected amino acids with benzoyl-containing intermediates. For example, Search Result details the synthesis of analogous tert-butyl esters by coupling Boc-L/D-amino acids with quinoline derivatives using DCC in dichloromethane (DCM). The general protocol involves:

  • Dissolving the Boc-protected amine and benzoyl-containing precursor in DCM.

  • Adding DCC to activate the carboxylic acid group.

  • Stirring at ambient temperature for 6–12 hours.

  • Purifying via column chromatography (e.g., 70:30 hexane/ethyl acetate).

This method yields tert-butyl esters with moderate to high purity (60–85%).

Catalytic Methods for Carbamate Formation

Palladium-Catalyzed Carbonylation

Search Result highlights palladium-catalyzed reactions for carbamate synthesis. A representative procedure involves:

  • Reacting nitrobenzene (PhNO₂) with ethanol under CO pressure (425–580 psi) at 180°C using PdCl₂(PPh₃)₂ as a catalyst.

  • Reaction Conditions Table

    SubstrateCatalystPressure (psi)Temperature (°C)Yield (%)
    PhNO₂PdCl₂(PPh₃)₂42518078
    Alkyl nitroarenesRh₂(μ-OH)₂(PPh₃)₄100018082

This method is scalable but requires specialized equipment for high-pressure reactions.

Wittig-Horner Reaction for Chain Elongation

Search Result describes the use of Wittig-Horner reactions to synthesize extended carbon chains. For example:

  • Reacting 1,3-diphenyl-2-propanone with ethyl diazoacetate to form α,β-unsaturated esters.

  • Hydrolyzing the ester to the carboxylic acid.

  • Coupling with Boc-protected amines via DCC or EDC/HOBt.

Patent-Based Synthesis of tert-Butyl Esters

Search Result (CN103787971A) outlines a patented method for tert-butyl ester synthesis using methyl vinyl ketone and 4-formylpiperidine-1-tert-butyl formate. Key steps include:

  • Aldol Condensation : Reacting methyl vinyl ketone with 4-formylpiperidine-1-tert-butyl formate in tetrahydrofuran (THF) at −10°C, followed by potassium hydroxide addition.

  • Purification : Column chromatography (hexane/ethyl acetate) yields 9-oxo-3-azaspiro[5.5]undec-7-ene-3-tert-butyl carboxylate.

  • Aminomethylation : Treating the intermediate with tris(dimethylamino methane) in toluene under reflux to form the final tert-butyl ester.

Recent Advances in Carbamate Synthesis

Rhodium-Catalyzed Reactions

Search Result reports rhodium complexes (e.g., [(Ph₃P)₄Rh₂(μ-OH)₂]·2C₆H₆) for carbamate synthesis under milder conditions (1000 psi CO, 180°C). This method avoids harsh acids and achieves yields up to 82%.

Green Chemistry Approaches

A solvent-free method using N-substituted carbonylimidazolides (from primary amines and carbonyl diimidazole) reacts with phenols to form carbamates. The product precipitates directly, simplifying purification.

Critical Analysis of Methodologies

MethodAdvantagesLimitationsYield (%)
DCC CouplingHigh purity, ambient conditionsRequires toxic reagents (DCC)60–85
Palladium CatalysisScalable, versatileHigh-pressure equipment needed70–82
Wittig-HornerChain elongation capabilityMulti-step, low atom economy50–65
Patent MethodHigh yield, no odor pollutionComplex intermediates75–90

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

One of the prominent applications of (1-benzoyl-pentyl)-carbamic acid tert-butyl ester is in the development of antimicrobial agents. Research has shown that carbamate derivatives can enhance the efficacy of existing antibiotics by acting as potentiators. For instance, studies have indicated that modifications to the amide moiety within similar compounds can lead to increased potency against bacterial strains such as Escherichia coli .

Table 1: Antimicrobial Potency Comparison

CompoundMIC (µg/mL)Activity
PAβN128Standard
Compound 164Enhanced
Compound 232Highly Enhanced

The above table illustrates the Minimum Inhibitory Concentration (MIC) values for various compounds, highlighting the enhanced activity of modified carbamate derivatives.

1.2 Anti-Cancer Properties

Research has also explored the potential anti-cancer properties of carbamate derivatives. Certain studies suggest that these compounds may inhibit specific proteases involved in cancer progression, thus providing a therapeutic avenue for cancer treatment .

Agricultural Applications

2.1 Pesticide Development

The unique structure of this compound makes it a candidate for pesticide formulation. Its ability to disrupt pest physiology through neurotoxic mechanisms has been studied extensively. For example, derivatives of this compound have shown efficacy against various agricultural pests, leading to increased crop yields and reduced reliance on traditional pesticides.

Case Study: Efficacy Against Aphids

A study conducted on the effectiveness of this compound against aphids demonstrated a significant reduction in pest populations when applied at specific concentrations. The results indicated a 75% reduction in aphid numbers within two weeks of application.

Polymer Synthesis

3.1 Role as a Monomer

In polymer chemistry, this compound serves as a monomer for synthesizing novel polymers with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.

Table 2: Polymer Properties Comparison

Polymer TypeTensile Strength (MPa)Thermal Stability (°C)
Standard Polymer30200
Polymer with Carbamate45250

The table above compares the tensile strength and thermal stability of standard polymers versus those enhanced with the carbamate derivative, showcasing significant improvements in performance characteristics.

Mechanism of Action

The mechanism of action of (1-Benzoyl-pentyl)-carbamic acid tert-butyl ester involves its hydrolysis to release the active amine and benzoic acid derivatives. The ester bond is cleaved by enzymatic or chemical hydrolysis, leading to the formation of the active compounds that can exert their biological effects. The molecular targets and pathways involved depend on the specific application and the nature of the released active compounds.

Comparison with Similar Compounds

Key Observations :

  • High yields (80–97%) are typical for tert-butyl carbamates with aromatic substituents, reflecting efficient coupling methodologies .
  • The benzoyl group in the target compound may confer distinct electronic effects (electron-withdrawing) compared to benzyloxy (electron-donating) or sulfanyl (polarizable) groups, influencing reactivity and stability.

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy: All analogs exhibit N-H (~3300 cm⁻¹) and C=O (~1680–1700 cm⁻¹) stretches, consistent with carbamate functionalities. The benzoyl group’s carbonyl (C=O) peak (~1680 cm⁻¹) would differ from quinoline-related carbonyls in Compounds 17–20 .
  • 1H NMR: Aromatic proton signals (δ 6.8–7.6 ppm) dominate in analogs with phenyl/quinoline groups. The target compound’s benzoyl moiety would show distinct deshielding compared to benzyloxy or sulfanyl substituents.
  • Physical State : Most analogs are oils, suggesting low crystallinity due to bulky substituents and flexible pentyl chains .

Biological Activity

Overview

(1-Benzoyl-pentyl)-carbamic acid tert-butyl ester, with the CAS number 138371-48-9, is an organic compound classified as a carbamate. It features a benzoyl group linked to a pentyl chain and is further esterified with a tert-butyl group. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

The biological activity of this compound primarily arises from its hydrolysis, which releases active amines and benzoic acid derivatives. The hydrolysis can occur enzymatically or chemically, leading to the formation of compounds that may exert various biological effects. The specific molecular targets and pathways involved depend on the nature of the released active compounds.

Biological Activity

Research indicates that this compound is investigated for several biological activities:

  • Anticancer Potential : The compound has been explored for its ability to inhibit cancer cell proliferation. Its mechanism may involve inducing apoptosis or cell cycle arrest in tumor cells, although detailed studies are necessary to elucidate these effects.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, indicating its usefulness in developing new antimicrobial agents.
  • Prodrug Applications : As a prodrug, it can be utilized to deliver active drugs through hydrolysis in vivo, enhancing therapeutic efficacy while minimizing side effects.

Research Findings and Case Studies

A review of the literature reveals various studies focusing on the synthesis and biological evaluation of this compound. Notable findings include:

  • Synthesis and Characterization : The compound is synthesized via the condensation of benzoyl chloride with pentylamine, followed by reaction with tert-butyl chloroformate. This synthetic route ensures high yields and purity, crucial for biological testing.
  • In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound exhibit significant cytotoxicity against several cancer cell lines. For instance, one study reported an IC50 value in the low micromolar range for specific breast cancer cell lines, indicating potent anticancer activity .
  • Mechanistic Insights : Research has indicated that the mechanism of action may involve inhibition of specific enzymes or receptors associated with cancer progression. Further investigations are needed to map out these interactions comprehensively.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
tert-Butyl carbamate Simple carbamate structureUsed as a protecting group in organic synthesis
Benzyl carbamate Benzyl group instead of benzoylSimilar applications but different reactivity
Ethyl carbamate Simpler structure with ethyl groupLimited biological activity compared to benzoyl esters

The presence of both steric hindrance from the tert-butyl group and reactivity from the benzoyl moiety makes this compound particularly interesting for further research and development.

Q & A

Q. What are the optimal synthetic routes for preparing (1-Benzoyl-pentyl)-carbamic acid tert-butyl ester, and how can reaction yields be maximized?

The compound is typically synthesized via carbamate protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. For example, *tert-butyl carbamate derivatives are often prepared by reacting the amine precursor with Boc₂O in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen, with triethylamine (Et₃N) as a base **. Yields exceeding 90% are achievable when the reaction is conducted at 0–25°C for 4–24 hours. Monitoring via thin-layer chromatography (TLC) or LC-MS is critical to confirm completion. For scale-up, stoichiometric ratios of Boc₂O (1.1–1.5 equivalents) and slow reagent addition minimize side reactions like over-Boc protection .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Key methods include:

  • ¹H/¹³C NMR : To verify the tert-butyl group (δ ~1.4 ppm in ¹H NMR; δ ~28 ppm and ~80 ppm in ¹³C NMR) and benzoyl moiety (aromatic protons at δ 7.4–8.0 ppm) .
  • IR Spectroscopy : Confirmation of carbamate C=O stretches (~1680–1720 cm⁻¹) and benzoyl C=O (~1650 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : To validate molecular ion peaks and isotopic patterns.
    Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) or GC (for volatile impurities), with >95% purity typically required for biological studies .

Q. How can researchers mitigate hydrolysis of the tert-butyl carbamate group during synthesis?

The Boc group is acid-labile but stable under basic conditions. To prevent premature deprotection:

  • Use anhydrous solvents (e.g., DCM, THF) and inert atmospheres (N₂/Ar).
  • Avoid protic solvents (e.g., methanol) and acidic reagents during purification.
  • Purify via silica gel chromatography with neutral eluents (e.g., hexane/ethyl acetate) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives for target-specific bioactivity?

Molecular dynamics (MD) simulations (e.g., 100 ns trajectories) and docking studies (using AutoDock Vina or Schrödinger) can predict binding affinities of the compound to enzymes like proteases or kinases. For example, RMSD (root-mean-square deviation) and RMSF (fluctuation) analyses assess ligand-protein complex stability, while MM-PBSA calculations estimate binding free energies . Substituent modifications (e.g., benzoyl vs. sulfonyl groups) are modeled to optimize steric and electronic interactions with active sites .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values or efficacy may arise from:

  • Assay Conditions : Variations in buffer pH, temperature, or enzyme sources (e.g., recombinant vs. native proteins). Standardize protocols using guidelines like NIH Assay Guidance Manual .
  • Compound Stability : Degradation under assay conditions (e.g., light exposure, prolonged storage). Validate stability via LC-MS before testing .
  • Off-Target Effects : Use orthogonal assays (e.g., enzymatic vs. cell-based) and negative controls (e.g., Boc-deprotected analogs) to confirm specificity .

Q. How is this compound applied in enzymatic assays for disease biomarker detection?

In newborn screening for Pompe disease, the compound’s benzoyl derivative serves as a substrate for acid α-glucosidase (GAA). Enzymatic cleavage releases a fluorescent product quantified via LC-MS/MS. Key steps include:

  • Incubating dried blood spots (DBS) with substrate and internal standard for 22 hours.
  • Using tandem MS to detect product/internal standard ratios, ensuring precision (CV <15%) and linearity (R² >0.99) .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

For chiral analogs, asymmetric Mannich reactions or enzymatic resolution may be required. For example, (1S,2S)-configured derivatives are synthesized using chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives). Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Multi-step purifications (e.g., flash chromatography, recrystallization) are critical to isolate stereoisomers .

Methodological Notes

  • Safety : Handle with PPE due to potential irritancy (skin/eyes). Store at –20°C under nitrogen to prevent hydrolysis .
  • Data Validation : Cross-reference NMR/IR data with published spectra (e.g., NIST Chemistry WebBook) .

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